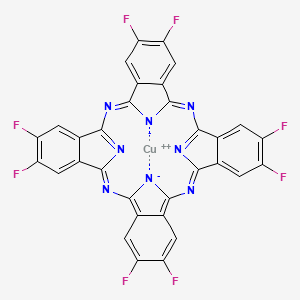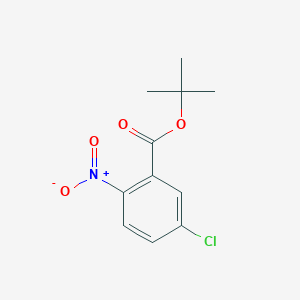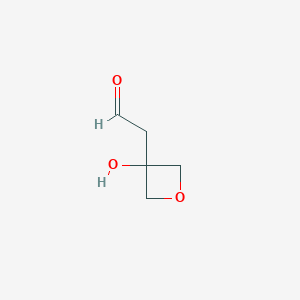
2-(3-Hydroxyoxetan-3-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxyoxetan-3-yl)acetaldehyde is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyoxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the aldehyde group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and process optimization would apply, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxyoxetan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions
Major Products
Oxidation: 2-(3-Hydroxyoxetan-3-yl)acetic acid
Reduction: 2-(3-Hydroxyoxetan-3-yl)ethanol
Substitution: Various substituted oxetane derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing oxetane rings.
Biology: Its unique structure may be explored for biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxyoxetan-3-yl)acetaldehyde would depend on its specific application. In general, the reactivity of the aldehyde group and the strain in the oxetane ring make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved would vary based on the context of its use, whether in chemical reactions, biological systems, or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Hydroxyoxetan-3-yl)ethanol: Similar structure but with a primary alcohol instead of an aldehyde group.
2-(3-Hydroxyoxetan-3-yl)acetic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
3-Hydroxyoxetane: Lacks the acetaldehyde group, simpler structure.
Uniqueness
2-(3-Hydroxyoxetan-3-yl)acetaldehyde is unique due to the presence of both an oxetane ring and an aldehyde group
Eigenschaften
Molekularformel |
C5H8O3 |
|---|---|
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
2-(3-hydroxyoxetan-3-yl)acetaldehyde |
InChI |
InChI=1S/C5H8O3/c6-2-1-5(7)3-8-4-5/h2,7H,1,3-4H2 |
InChI-Schlüssel |
JIHTZSVYBQRMAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(CC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


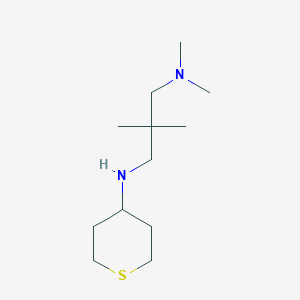
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)

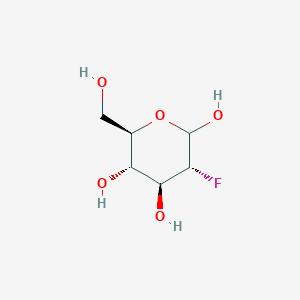
![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)

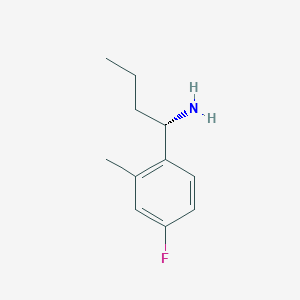
![(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13030104.png)

![Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-](/img/structure/B13030119.png)

![Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B13030124.png)
